2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a synthetic acetamide derivative featuring a benzothiazole core substituted with a methylthio group at position 2 and a 4-chlorophenoxy-acetamide moiety at position 4. Its structural uniqueness lies in the combination of a sulfur-containing benzothiazole scaffold and a halogenated phenoxy group, which may influence both physicochemical properties and bioactivity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-22-16-19-13-7-4-11(8-14(13)23-16)18-15(20)9-21-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYOVTDVBNPLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is primarily studied for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Preliminary studies indicate that it may induce apoptosis through the activation of caspase pathways, affecting various cancer cell lines, including breast and prostate cancer cells.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
Organic Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. It can participate in various chemical reactions, including:
- Nucleophilic Substitution : The chlorophenoxy group can undergo nucleophilic substitution reactions with amines or thiols, facilitating the synthesis of more complex molecules.
- Oxidation and Reduction Reactions : The methylthio group can be oxidized to sulfoxides or sulfones, while other functional groups may be reduced to amines.
Anticancer Research
In a study focusing on the anticancer properties of similar compounds, derivatives demonstrated significant inhibition of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The findings suggested that structural modifications could enhance biological activity, indicating a pathway for further research into 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide as a potential anticancer agent .
Antimicrobial Studies
Another study evaluated various thiazole derivatives for antimicrobial activity. The results indicated that compounds similar to 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide exhibited promising results against several bacterial strains, supporting the notion that structural features significantly influence biological efficacy .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Benzothiazole vs. Thiadiazole/Quinazolinone Scaffolds: The target compound’s benzothiazole core distinguishes it from thiadiazole (e.g., 5k) or quinazolinone (e.g., 7b) derivatives.
- Substituent Effects: The 4-chlorophenoxy group in the target compound and 7b may enhance lipophilicity and metabolic stability compared to methoxy or unsubstituted phenoxy groups .
- Methylthio vs. Other Thioethers : The 2-(methylthio) group on the benzothiazole (target compound and CAS 104208-19-7) could improve solubility and bioavailability relative to bulkier thioether substituents (e.g., benzylthio in 5h) .
Table 2: Comparative Bioactivity of Analogous Compounds
Key Insights :
- The target compound’s 4-chlorophenoxy group may similarly enhance cytotoxicity by promoting cellular uptake .
Biological Activity
2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Chlorophenoxy group
- Methylthio-substituted benzo[d]thiazole moiety
- Acetamide functional group
This unique combination contributes to its diverse biological activities.
The biological activity of 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of various cancer cell lines by inducing apoptosis. Studies indicate that it may activate caspase pathways, leading to programmed cell death .
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.4 | Apoptosis via caspase activation |
| C6 (Brain) | 20.1 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound can effectively induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated using standard disk diffusion methods against various bacterial strains. Results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 12 |
| S. aureus | 15 |
| P. aeruginosa | 10 |
These data highlight the potential use of the compound as an antimicrobial agent in therapeutic applications.
Case Studies
-
Study on Anticancer Efficacy :
A study conducted on the effects of 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide on A549 and C6 cell lines revealed that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study confirmed the activation of caspase-3 and -9, indicating a robust apoptotic response . -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial efficacy against multi-drug resistant strains. The results showed that the compound could inhibit growth effectively, suggesting its potential as an alternative treatment for resistant infections.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide with high purity?
Answer: The synthesis involves multi-step protocols, including:
- Intermediate Formation : Reacting 4-chlorophenol with acylating agents (e.g., acetic anhydride) under basic conditions to form the chlorophenoxy intermediate .
- Thiazole Ring Assembly : Cyclization reactions using thiourea derivatives and halogenated acetic acids, optimized at 60–80°C in ethanol or DMF .
- Functional Group Introduction : Nucleophilic substitution for methylthio group attachment and amide bond formation via coupling reactions .
Critical Parameters :
| Parameter | Optimization Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol, DMF, or THF |
| Reaction Time | 4–12 hours (reflux) |
| Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity . |
Q. Which analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., chlorophenoxy protons at δ 6.8–7.2 ppm, thiazole carbons at δ 150–160 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₂ClN₂O₂S₂) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What structural features dictate its reactivity and biological activity?
Answer: Key structural motifs include:
- Chlorophenoxy Group : Enhances lipophilicity and influences pharmacokinetics .
- Benzo[d]thiazole Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- Methylthio Substituent : Modulates electron density, affecting redox reactivity and sulfoxidation pathways .
These features are critical for designing derivatives with improved bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer: Contradictions arise due to:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
- Concentration Dependence : Biphasic effects (e.g., apoptosis at low doses vs. necrosis at high doses).
Strategies : - Standardized Protocols : Use clinically relevant cell lines (e.g., NCI-60 panel) and harmonized MIC testing (CLSI guidelines) .
- Mechanistic Studies : Combine transcriptomics and proteomics to identify off-target effects .
Q. What experimental designs are optimal for studying its mechanism of action in complex biological systems?
Answer:
- In Vitro Systems :
- Molecular Docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases .
- In Vivo Models :
- Xenograft Studies : Use BALB/c mice with tumor volumes monitored via bioluminescence .
- Pharmacokinetic Profiling : LC-MS/MS to quantify plasma/tissue concentrations .
Q. How can synthetic byproducts or degradation products be systematically identified?
Answer:
- Reaction Monitoring : Use LC-MS to track intermediates and byproducts (e.g., sulfoxides from methylthio oxidation) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Structural Elucidation : HRMS/MS and 2D NMR (COSY, HSQC) to assign degradation product structures .
Q. What strategies address discrepancies between in silico predictions and experimental bioactivity data?
Answer: Discrepancies often stem from:
- Solvent Effects : Simulated docking in aqueous vs. lipid environments.
- Protein Flexibility : Static vs. dynamic (MD simulations) target conformations.
Mitigation : - Consensus Scoring : Combine docking results from Glide, MOE, and Surflex-Dock .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics .
Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?
Answer:
- Degradation Pathways :
- Hydrolysis : Monitor at pH 7.4 (PBS buffer) for ester/amide bond cleavage .
- Photolysis : Expose to UV light (λ = 254 nm) and analyze products via GC-MS .
- Ecotoxicology :
- Daphnia magna Assays : 48-hour LC₅₀ tests for aquatic toxicity .
- Soil Microcosms : Measure biodegradation rates under aerobic/anaerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
